Hsd17B13-IN-76

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

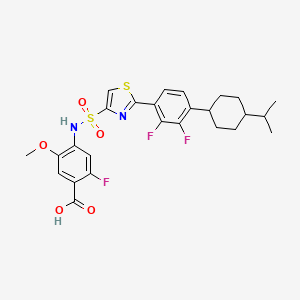

C26H27F3N2O5S2 |

|---|---|

Molecular Weight |

568.6 g/mol |

IUPAC Name |

4-[[2-[2,3-difluoro-4-(4-propan-2-ylcyclohexyl)phenyl]-1,3-thiazol-4-yl]sulfonylamino]-2-fluoro-5-methoxybenzoic acid |

InChI |

InChI=1S/C26H27F3N2O5S2/c1-13(2)14-4-6-15(7-5-14)16-8-9-17(24(29)23(16)28)25-30-22(12-37-25)38(34,35)31-20-11-19(27)18(26(32)33)10-21(20)36-3/h8-15,31H,4-7H2,1-3H3,(H,32,33) |

InChI Key |

MJTHFFUZDIBGST-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC(CC1)C2=C(C(=C(C=C2)C3=NC(=CS3)S(=O)(=O)NC4=C(C=C(C(=C4)F)C(=O)O)OC)F)F |

Origin of Product |

United States |

Foundational & Exploratory

Hsd17B13-IN-76: A Deep Dive into its Mechanism of Action in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This lipid droplet-associated enzyme, primarily expressed in hepatocytes, is implicated in the progression of liver disease. Genetic studies have revealed that loss-of-function variants of HSD17B13 are protective against the development of steatohepatitis and fibrosis. Hsd17B13-IN-76 is a potent inhibitor of HSD17B13, and understanding its mechanism of action is crucial for its development as a therapeutic agent. This technical guide consolidates the current understanding of how this compound is believed to exert its effects at the cellular and molecular level within hepatocytes, drawing upon data from direct research on the compound and analogous inhibitors.

HSD17B13: A Key Player in Hepatocyte Lipid Metabolism

HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1][2] Its expression is predominantly localized to the liver, specifically within hepatocytes.[1][3] Within these cells, HSD17B13 is found on the surface of lipid droplets, organelles central to lipid storage and metabolism.[1][4]

The expression of HSD17B13 is upregulated in patients with NAFLD.[4] Overexpression of HSD17B13 in hepatocytes leads to increased lipid accumulation, suggesting a direct role in promoting steatosis.[4] Conversely, genetic variants that result in a loss of HSD17B13 function are associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, and cirrhosis.[5]

This compound: A Potent Inhibitor of HSD17B13

This compound is a small molecule inhibitor of HSD17B13. While detailed public data on this specific compound is limited, its primary mechanism is the direct inhibition of the enzymatic activity of HSD17B13.

| Compound | Target | IC50 | Substrate |

| This compound | HSD17B13 | < 0.1 μM | Estradiol |

Table 1: In vitro potency of this compound.[6]

The therapeutic rationale for inhibiting HSD17B13 is to mimic the protective effects observed in individuals with loss-of-function genetic variants. By blocking the enzymatic activity of HSD17B13, inhibitors like this compound are expected to mitigate the pathological downstream effects of the enzyme in hepatocytes.

Proposed Mechanism of Action of this compound in Hepatocytes

Based on the known function of HSD17B13 and data from potent inhibitors like BI-3231, the mechanism of action of this compound in hepatocytes is multifaceted, primarily revolving around the modulation of lipid metabolism, reduction of lipotoxicity, and potential downstream effects on inflammatory and fibrotic signaling.

Inhibition of HSD17B13 Enzymatic Activity

The core mechanism of this compound is the direct inhibition of HSD17B13's enzymatic function. HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[7] By blocking this activity, this compound may alter retinoid signaling within the hepatocyte, a pathway known to be involved in liver homeostasis and fibrosis.

Reduction of Hepatocellular Lipid Accumulation

A primary consequence of HSD17B13 inhibition is the reduction of lipid accumulation in hepatocytes. Studies on the HSD17B13 inhibitor BI-3231 have shown that it significantly decreases triglyceride accumulation in hepatocytes subjected to lipotoxic stress induced by palmitic acid.[8] This suggests that this compound likely shares this effect, helping to restore lipid homeostasis.

| Inhibitor | Cell Model | Treatment | Effect on Triglycerides |

| BI-3231 | HepG2 cells, primary mouse hepatocytes | Palmitic acid-induced lipotoxicity | Significant decrease in accumulation |

Table 2: Effect of HSD17B13 inhibition on hepatocyte triglyceride levels.[8]

Alleviation of Lipotoxicity and Enhancement of Mitochondrial Function

Lipotoxicity, a key driver of NASH pathogenesis, is characterized by cellular dysfunction and injury due to excess lipids. Inhibition of HSD17B13 with BI-3231 has been demonstrated to protect hepatocytes from the lipotoxic effects of palmitic acid.[8] This protective effect is associated with an improvement in mitochondrial respiratory function.[8] It is plausible that this compound exerts a similar protective and mitochondrial function-enhancing effect.

Modulation of Downstream Signaling Pathways

The inhibition of HSD17B13 is expected to influence several downstream signaling pathways implicated in liver pathology.

-

SREBP-1c Pathway: HSD17B13 expression is induced by Liver X receptor-α (LXRα) via Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key regulator of lipogenesis.[7] HSD17B13 may also promote SREBP-1c maturation, creating a positive feedback loop that drives lipid synthesis.[7] By inhibiting HSD17B13, this compound could potentially disrupt this lipogenic signaling cascade.

-

TGF-β1 Signaling: There is emerging evidence that HSD17B13 activity in hepatocytes can promote the secretion of Transforming Growth Factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine that activates hepatic stellate cells. Inhibition of HSD17B13 may therefore reduce TGF-β1 signaling and subsequent fibrosis.

-

Inflammatory Pathways: Overexpression of HSD17B13 has been shown to influence inflammation-related pathways, including the NF-κB and MAPK signaling pathways.[2] By reducing the activity of HSD17B13, its inhibitors may dampen these pro-inflammatory signals within the liver.

Visualizing the Mechanism of Action

Signaling Pathway of HSD17B13 in Hepatocytes and the Point of Intervention for this compound```dot

Caption: A typical experimental workflow to evaluate the efficacy of an HSD17B13 inhibitor in a hepatocyte model.

Experimental Protocols

In Vitro HSD17B13 Enzymatic Assay

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against HSD17B13.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human HSD17B13 is purified. A reaction mixture is prepared containing a specific concentration of the enzyme, its substrate (e.g., estradiol), and the cofactor NAD+.

-

Inhibitor Incubation: this compound is serially diluted and incubated with the enzyme and substrate mixture.

-

Reaction Detection: The enzymatic reaction, which converts the substrate and NAD+ to product and NADH, is monitored. The production of NADH can be quantified using a luminescent assay (e.g., NAD(P)H-Glo™).

-

Data Analysis: The rate of reaction at different inhibitor concentrations is measured, and the data are fitted to a dose-response curve to calculate the IC50 value.

Hepatocyte Lipotoxicity Model

Objective: To assess the protective effects of this compound against lipid-induced cellular stress.

Methodology:

-

Cell Culture: Human hepatocyte cell lines (e.g., HepG2) or primary human hepatocytes are cultured under standard conditions.

-

Induction of Lipotoxicity: Cells are treated with a long-chain saturated fatty acid, such as palmitic acid, complexed to bovine serum albumin (BSA) to induce lipid overload and cellular stress.

-

Inhibitor Treatment: Concurrently with or prior to palmitic acid treatment, cells are incubated with varying concentrations of this compound.

-

Assessment of Lipid Accumulation: Intracellular lipid droplets are visualized and quantified by staining with Oil Red O or Bodipy. Triglyceride content is measured using a colorimetric or fluorometric assay kit.

-

Cell Viability and Cytotoxicity Assays: Cell viability is assessed using assays such as MTT or CellTiter-Glo to determine the protective effect of the inhibitor.

Gene Expression Analysis by qPCR

Objective: To investigate the effect of this compound on the expression of genes involved in lipogenesis, inflammation, and fibrosis.

Methodology:

-

Cell Treatment: Hepatocytes are treated with an inducer of HSD17B13 expression (e.g., a lipotoxic agent) in the presence or absence of this compound.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are assessed. First-strand cDNA is synthesized from the RNA template.

-

Quantitative PCR (qPCR): qPCR is performed using gene-specific primers for target genes (e.g., SREBF1, FASN, IL6, TGFB1, COL1A1) and a reference gene (e.g., GAPDH).

-

Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method.

Conclusion

This compound, as a potent inhibitor of HSD17B13, holds significant promise as a therapeutic agent for NASH and other chronic liver diseases. Its mechanism of action in hepatocytes is centered on the direct inhibition of HSD17B13's enzymatic activity, leading to a reduction in lipid accumulation, alleviation of lipotoxicity, and modulation of key signaling pathways involved in lipogenesis, inflammation, and fibrosis. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

- 1. opnme.com [opnme.com]

- 2. BI-3231 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of HSD17B13 in Liver Homeostasis and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenases/reductases (SDR) family, has emerged as a critical player in liver physiology and the pathogenesis of chronic liver diseases.[1] Primarily expressed in hepatocytes and localized to lipid droplets, HSD17B13 is intricately involved in hepatic lipid and retinol metabolism.[1][2] Notably, genetic variants of HSD17B13 that result in a loss of function have been consistently associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma (HCC).[2][3] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver conditions. This technical guide provides an in-depth overview of the function of HSD17B13 in the liver, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing associated molecular pathways.

Core Functions and Enzymatic Activity

HSD17B13 is a lipid droplet-associated protein that plays a significant role in hepatic lipid homeostasis.[4] Its overexpression leads to an increase in the size and number of lipid droplets in hepatocytes.[2] The enzymatic activity of HSD17B13 is multifaceted, with demonstrated roles in the metabolism of steroids, pro-inflammatory lipid mediators, and retinoids.[1][2]

A key enzymatic function of HSD17B13 is its retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[2][5] This function is dependent on its localization to lipid droplets and the presence of a cofactor binding site.[5] Loss-of-function variants of HSD17B13 exhibit reduced or abolished RDH activity, which is believed to be a primary mechanism behind their protective effects in liver disease.[5]

Quantitative Data Summary

The following tables summarize the prevalence of key HSD17B13 genetic variants and their impact on the risk of liver disease.

Table 1: Prevalence of Protective HSD17B13 Variants in Different Ethnicities

| Variant | Population | Prevalence | Reference |

| rs72613567 | Global | 18% | [2] |

| East Asian | 34% | [2] | |

| European | 24% | [2] | |

| South Asian | 16% | [2] | |

| American | 16% | [2] | |

| African | 5% | [2] | |

| rs143404524 | African American | 18.7% | [2] |

| Hispanic | 2.4% | [2] | |

| White | 0.2% | [2] |

Table 2: Association of HSD17B13 Variants with Reduced Risk of Liver Disease

| Variant | Condition | Effect Size (Odds Ratio / Hazard Ratio) | 95% Confidence Interval | Reference |

| rs72613567 (TA allele) | NAFLD (Overall) | OR: 0.59 | 0.40–0.88 | [6] |

| NASH (Overall) | OR: 0.55 | 0.36–0.83 | [7] | |

| Alcoholic Liver Disease (Chinese Han) | OR: 0.81 | Not Specified | [8] | |

| Liver-related complications (Homozygous TA) | HR: 0.004 | 0.00–0.64 | [3] | |

| rs6834314 (G allele) | Liver-related complications (Homozygous G) | HR: 0.01 | 0.00–0.97 | [3] |

| Recurrent NAFLD post-transplant | OR: 0.11 | 0.01–0.88 | [2] | |

| rs143404524 | Chronic Liver Disease (African American adults) | OR: 0.24 | 0.07–0.76 | [9] |

| Chronic Liver Disease (Hispanic children) | OR: 0.10 | 0.01–0.79 | [9] |

Table 3: HSD17B13 Expression in Liver Disease

| Condition | Change in Expression | Fold Change | Reference |

| NAFLD Patients vs. Healthy Controls | Upregulated | 5.9-fold higher | [5] |

| NASH/Cirrhosis vs. Normal Liver | Upregulated | Significantly higher | [10] |

Signaling Pathways and Molecular Interactions

The expression of HSD17B13 is regulated by the liver X receptor alpha (LXRα) in a sterol regulatory element-binding protein-1c (SREBP-1c)-dependent manner.[11][12] LXRα activation induces the transcription of SREBP-1c, which in turn directly binds to the promoter of the HSD17B13 gene to initiate its transcription.[11][12] This pathway links lipid metabolism regulation to HSD17B13 function.

Figure 1: Transcriptional Regulation of HSD17B13.

HSD17B13 also exhibits a functional interplay with Patatin-like phospholipase domain-containing protein 3 (PNPLA3), another key protein in liver fat metabolism. The protective variants of HSD17B13 have been shown to mitigate the increased risk of liver damage associated with the risk-conferring I148M variant of PNPLA3.[2][8] This interaction is thought to be mediated through their opposing effects on retinol metabolism and hepatic stellate cell (HSC) activation.[2] While the PNPLA3 I148M variant leads to retinyl ester accumulation in HSCs, promoting fibrosis, the loss of HSD17B13's retinol dehydrogenase activity is hypothesized to increase retinol availability, which can suppress HSC activation.[2]

Figure 2: HSD17B13 and PNPLA3 Interplay in Retinol Metabolism and HSC Activation.

Key Experimental Protocols

1. Retinol Dehydrogenase (RDH) Activity Assay (Cell-Based)

This assay measures the enzymatic conversion of retinol to retinaldehyde by HSD17B13 in a cellular context.

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) or hepatoma (e.g., HepG2) cells are cultured under standard conditions. Cells are then transiently transfected with expression plasmids encoding wild-type HSD17B13, loss-of-function variants, or an empty vector control.

-

Substrate Treatment: Post-transfection, cells are treated with a known concentration of all-trans-retinol (e.g., 5 µM) for a specified duration.

-

Metabolite Extraction: The reaction is stopped, and retinoids are extracted from the cells and culture medium using a suitable organic solvent (e.g., hexane or ethyl acetate).

-

Quantification by HPLC: The extracted retinoids (retinol and retinaldehyde) are separated and quantified using high-performance liquid chromatography (HPLC) with UV detection.

-

Data Analysis: The RDH activity is determined by the amount of retinaldehyde produced, normalized to the protein concentration of the cell lysate.

Figure 3: Workflow for a Cell-Based Retinol Dehydrogenase Activity Assay.

2. Subcellular Localization by Immunofluorescence and Confocal Microscopy

This method is used to visualize the localization of HSD17B13 to lipid droplets within cells.

-

Cell Culture and Transfection: HepG2 cells are cultured on glass coverslips and transfected with a plasmid encoding a tagged version of HSD17B13 (e.g., GFP-tagged).

-

Lipid Droplet Induction: To induce the formation of lipid droplets, cells are treated with a mixture of oleic and palmitic acids.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Staining:

-

If an untagged HSD17B13 construct is used, cells are incubated with a primary antibody against HSD17B13, followed by a fluorescently labeled secondary antibody.

-

Lipid droplets are stained with a lipophilic dye such as BODIPY or LipidTox Red.

-

Nuclei are counterstained with DAPI or Hoechst.

-

-

Imaging: Coverslips are mounted on slides and imaged using a confocal microscope. Colocalization of the HSD17B13 signal with the lipid droplet stain is analyzed.[13]

3. Gene Knockdown using siRNA/shRNA

This technique is employed to study the effects of reduced HSD17B13 expression on cellular phenotypes.

-

siRNA/shRNA Design and Synthesis: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) targeting the HSD17B13 mRNA are designed and synthesized. A non-targeting control siRNA/shRNA is also used.

-

Delivery to Hepatocytes:

-

In vitro: siRNAs are transfected into cultured hepatocytes (e.g., primary human hepatocytes or HepG2 cells) using lipid-based transfection reagents. For shRNAs, lentiviral or adenoviral vectors are often used for stable expression.

-

In vivo: For liver-specific delivery in animal models, siRNAs can be conjugated to N-acetylgalactosamine (GalNAc), which targets the asialoglycoprotein receptor (ASGPR) on hepatocytes.[14] shRNAs are typically delivered via adeno-associated virus (AAV) vectors.

-

-

Assessment of Knockdown Efficiency: The reduction in HSD17B13 mRNA and protein levels is quantified by qRT-PCR and Western blotting, respectively.

-

Phenotypic Analysis: The effects of HSD17B13 knockdown on lipid accumulation, gene expression profiles, and other relevant cellular processes are then investigated.[15]

Conclusion and Future Directions

HSD17B13 is a pivotal, liver-specific protein with a clear role in hepatic lipid and retinol metabolism. The strong and consistent evidence from human genetic studies identifying loss-of-function variants as protective against a spectrum of chronic liver diseases has established HSD17B13 as a high-value therapeutic target. The ongoing development of inhibitors, including small molecules and RNA interference-based therapies, holds significant promise for the treatment of NAFLD and NASH.[8][16]

Future research should focus on further elucidating the precise molecular mechanisms by which HSD17B13 contributes to liver disease progression, identifying its endogenous substrates and products in vivo, and fully understanding its complex interplay with other genetic and environmental factors that modulate the risk of chronic liver disease. The translation of our expanding knowledge of HSD17B13 biology into effective clinical therapies remains a key objective for the field.

References

- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 9. escholarship.org [escholarship.org]

- 10. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

Hsd17B13-IN-76: A Technical Guide to a Novel Chemical Probe for Hydroxysteroid 17-beta Dehydrogenase 13

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver pathologies. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are protective against the progression of NAFLD to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. This has spurred the development of selective inhibitors to pharmacologically mimic this protective effect. Hsd17B13-IN-76 is a novel, potent, and selective chemical probe designed to facilitate the investigation of HSD17B13's biological functions and its role in disease. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols to enable its effective use in research and drug discovery.

Introduction to HSD17B13

HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[1] It is predominantly expressed in the liver and localizes to the surface of lipid droplets.[1][2] The enzyme is involved in various metabolic processes, including the metabolism of steroids, pro-inflammatory lipid mediators, and retinol.[1][3] Notably, HSD17B13 catalyzes the conversion of retinol to retinaldehyde, a crucial step in the vitamin A metabolic pathway.[1]

The expression of HSD17B13 is induced by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key regulator of lipogenesis.[1] Overexpression of HSD17B13 has been shown to increase the number and size of lipid droplets in hepatocytes.[1] Conversely, naturally occurring loss-of-function variants of HSD17B13 are associated with a reduced risk of NAFLD progression.[1][4] This strong genetic validation underscores the therapeutic potential of inhibiting HSD17B13.

This compound: A Selective Chemical Probe

This compound, also identified as Compound 773, is a potent inhibitor of HSD17B13.[5] Its development provides a critical tool for elucidating the enzymatic functions of HSD17B13 and for validating its role as a drug target.

Chemical Properties

While the precise chemical structure of this compound is proprietary and often disclosed in patent literature, key identifiers have been reported.

| Property | Value | Reference |

| Compound Name | This compound (Compound 773) | |

| CAS Number | 2912459-00-6 | [5] |

| Molecular Formula | C26H27F3N | |

| Molecular Weight | 568.63 g/mol | [6] |

Potency and Selectivity

This compound demonstrates potent inhibition of HSD17B13's enzymatic activity. The primary reported quantitative data is its half-maximal inhibitory concentration (IC50).

| Parameter | Value | Substrate | Reference |

| IC50 | < 0.1 μM | Estradiol | [5] |

Information regarding the selectivity of this compound against other members of the HSD17B family is not yet publicly available but is a critical parameter for its utility as a specific chemical probe. Researchers are advised to perform their own selectivity profiling against related enzymes.

Signaling Pathways and Experimental Workflows

Understanding the cellular pathways in which HSD17B13 functions is key to designing and interpreting experiments with this compound.

HSD17B13 Signaling Pathway

The induction of HSD17B13 expression is a key regulatory point. The following diagram illustrates the upstream regulation of HSD17B13.

Experimental Workflow for Inhibitor Characterization

A typical workflow for characterizing a novel HSD17B13 inhibitor like this compound involves a series of in vitro and in vivo experiments.

Detailed Experimental Protocols

The following are generalized protocols for key experiments that can be adapted for use with this compound.

Recombinant HSD17B13 Expression and Purification

Objective: To produce purified HSD17B13 protein for use in biochemical assays.

Methodology:

-

Cloning: The full-length human HSD17B13 cDNA is cloned into a suitable expression vector (e.g., pET vector for bacterial expression or a baculovirus vector for insect cell expression) with an affinity tag (e.g., 6x-His tag).

-

Expression: The expression vector is transformed into a suitable host (e.g., E. coli BL21(DE3) or Sf9 insect cells). Protein expression is induced under optimized conditions (e.g., IPTG for bacteria, viral infection for insect cells).

-

Lysis: Cells are harvested and lysed using appropriate buffers and methods (e.g., sonication for bacteria, detergent lysis for insect cells).

-

Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be necessary to achieve high purity.

-

Characterization: The purity and identity of the recombinant protein are confirmed by SDS-PAGE, Western blotting, and mass spectrometry.

HSD17B13 Biochemical Inhibition Assay (IC50 Determination)

Objective: To determine the potency of this compound in inhibiting the enzymatic activity of recombinant HSD17B13.

Materials:

-

Purified recombinant human HSD17B13

-

Substrate: Estradiol or Retinol

-

Cofactor: NAD+

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)

-

Detection reagent (e.g., a system to measure NADH production, such as a fluorescent or luminescent assay kit)

-

384-well microplates

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Prepare a solution of HSD17B13 and NAD+ in assay buffer. Prepare a solution of the substrate (estradiol or retinol) in assay buffer.

-

Assay Reaction:

-

Add the diluted this compound or DMSO (vehicle control) to the wells of the microplate.

-

Add the HSD17B13/NAD+ solution to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate solution to all wells.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.

-

Detection: Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions.

-

Data Analysis: Measure the signal (e.g., fluorescence or luminescence). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based HSD17B13 Target Engagement Assay

Objective: To confirm that this compound can engage and inhibit HSD17B13 in a cellular context.

Materials:

-

Hepatocyte cell line (e.g., Huh7, HepG2) or primary human hepatocytes.

-

This compound (dissolved in DMSO).

-

Cell culture medium.

-

Substrate (e.g., a cell-permeable version of a known HSD17B13 substrate).

-

Lysis buffer.

-

Analytical method to measure substrate and product (e.g., LC-MS/MS).

Protocol:

-

Cell Culture: Seed hepatocytes in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

Compound Treatment: Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 1-24 hours).

-

Substrate Addition: Add the cell-permeable substrate to the culture medium and incubate for a defined time.

-

Cell Lysis: Wash the cells with PBS and then lyse them to release intracellular contents.

-

Sample Analysis: Analyze the cell lysates by LC-MS/MS to quantify the levels of the substrate and its product.

-

Data Analysis: Calculate the percentage of inhibition of product formation at each concentration of this compound. Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Efficacy Study in a NAFLD Animal Model

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of NAFLD.

Animal Model:

-

A commonly used model is the high-fat diet (HFD)-induced obese mouse model, which develops key features of NAFLD, including steatosis and inflammation.

Protocol:

-

Model Induction: Feed mice a high-fat diet for a specified duration (e.g., 12-16 weeks) to induce NAFLD.

-

Compound Administration:

-

Randomly assign the NAFLD mice to different treatment groups: vehicle control and this compound at various doses.

-

Administer the compound or vehicle daily via a suitable route (e.g., oral gavage).

-

-

Monitoring: Monitor body weight, food intake, and general health of the animals throughout the study.

-

Endpoint Analysis: At the end of the treatment period, collect blood and liver tissue for analysis.

-

Biochemical Analysis: Measure plasma levels of ALT, AST, triglycerides, and cholesterol.

-

Histopathology: Perform H&E and Oil Red O staining of liver sections to assess steatosis, inflammation, and ballooning. Use Sirius Red staining to evaluate fibrosis.

-

Gene Expression Analysis: Analyze the expression of genes related to lipogenesis, inflammation, and fibrosis in the liver using qRT-PCR.

-

Lipidomics: Perform lipidomic analysis of the liver to assess changes in lipid profiles.

-

-

Data Analysis: Compare the different treatment groups to the vehicle control group using appropriate statistical tests.

Conclusion

This compound is a valuable chemical probe for the study of HSD17B13. Its potency and selectivity (though the latter needs further characterization) make it a suitable tool for dissecting the role of HSD17B13 in liver physiology and disease. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their investigations, ultimately contributing to a better understanding of NAFLD pathogenesis and the development of novel therapeutics. As with any chemical probe, it is essential for researchers to independently verify its properties and activity in their specific experimental systems.

References

- 1. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Role of HSD17B13 in Retinol and Steroid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenases/reductases (SDR) superfamily, has emerged as a critical player in hepatic lipid and retinol metabolism.[1][2] Primarily expressed in the liver and localized to lipid droplets, this enzyme has garnered significant attention due to the discovery that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][3] This guide provides an in-depth technical overview of HSD17B13, focusing on its enzymatic function in retinol and steroid metabolism, the impact of genetic variants, and its role in cellular signaling pathways.

Core Function and Enzymatic Activity

HSD17B13 functions as a NAD+ dependent oxidoreductase.[4] Its primary described enzymatic activity is the conversion of retinol (Vitamin A) to retinaldehyde, a crucial step in the synthesis of retinoic acid, a potent regulator of gene expression.[1][5] While its role in steroid metabolism is suggested by its family name, specific steroid substrates and detailed kinetics are less well-characterized in the literature compared to its retinol dehydrogenase activity.[2][6] The enzyme's localization to the surface of lipid droplets positions it at a key interface for regulating the metabolism of lipophilic substrates stored within these organelles.[4][7]

Substrate Specificity

HSD17B13 has been shown to have enzymatic activity towards several substrates in vitro:

-

Retinol: The most well-characterized substrate, which is oxidized to retinaldehyde.[1][5]

-

Steroids: As a member of the HSD17B family, it is presumed to metabolize 17-hydroxysteroids, though specific substrates and physiological relevance are still under investigation. One study has shown activity with β-estradiol.[4][8]

-

Proinflammatory Lipid Mediators: Some evidence suggests HSD17B13 may be involved in the metabolism of lipid mediators like leukotriene B4.[1]

Quantitative Data on HSD17B13

Precise enzyme kinetic parameters for HSD17B13 are not widely available in the public literature. However, the impact of its expression levels and genetic variants on liver health has been quantified in several studies.

Table 1: Impact of HSD17B13 Expression and Variants on Liver Disease

| Parameter | Finding | Reference(s) |

| Hepatic Expression in NAFLD | 5.9-fold higher in patients with NAFLD compared to healthy controls. | [5] |

| rs72613567 Variant and Alcoholic Liver Disease Risk | Heterozygotes (T/TA) have a 42% reduced risk, and homozygotes (TA/TA) have a 53% reduced risk of alcoholic liver disease. | [9] |

| rs72613567 Variant and Alcoholic Cirrhosis Risk | Heterozygotes (T/TA) have a 42% reduced risk, and homozygotes (TA/TA) have a 73% reduced risk of alcoholic cirrhosis. | [9] |

| rs6834314 Minor Allele (G) and NAFLD Histology | Associated with increased steatosis but decreased inflammation and ballooning in NAFLD patients. | [5] |

| rs62305723 (P260S) and NAFLD Histology | Significantly associated with decreased ballooning and inflammation. | [5] |

Table 2: Characterized Loss-of-Function Variants of HSD17B13

| Variant ID | Consequence | Effect on Enzymatic Activity | Reference(s) |

| rs72613567 (TA insertion) | Creates a splice donor site leading to a truncated, non-functional protein. | Loss of retinol dehydrogenase activity. | [9][10] |

| rs62305723 (G>A) | Missense mutation leading to a Proline to Serine substitution at position 260 (P260S). | Loss of retinol dehydrogenase activity. | [5] |

| rs143404524 | Frameshift mutation. | Presumed loss-of-function. | [11] |

Signaling Pathways and Regulation

The expression of HSD17B13 is regulated by key transcription factors involved in lipid metabolism. Its enzymatic activity, in turn, influences downstream signaling pathways related to inflammation and fibrogenesis.

Transcriptional Regulation of HSD17B13

The expression of HSD17B13 is induced by the Liver X Receptor alpha (LXRα), a master regulator of lipid metabolism.[12][13] This induction is mediated by the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[12][13] LXRα activation leads to increased SREBP-1c expression, which then binds to the promoter of the HSD17B13 gene to drive its transcription.[1][12] Interestingly, HSD17B13 itself can promote the maturation of SREBP-1c, creating a positive feedback loop that can enhance hepatic lipogenesis.[1][11]

Downstream Effects of HSD17B13 Activity

Overexpression of HSD17B13 has been shown to influence pathways related to lipid metabolism and inflammation.[14] The conversion of retinol to retinaldehyde by HSD17B13 is a key step in retinoic acid signaling, which has pleiotropic effects on gene expression. Dysregulation of this pathway is implicated in the progression of NAFLD. Furthermore, some studies suggest a link between HSD17B13 activity and the activation of hepatic stellate cells, which are central to liver fibrosis, potentially through pathways involving TGF-β1.[15] Loss-of-function variants of HSD17B13 are associated with alterations in hepatic phospholipid composition, suggesting a role in maintaining the integrity of lipid droplets.[1][2]

Experimental Protocols

Detailed, standardized protocols for HSD17B13 research are often specific to the laboratory and instrumentation. The following are generalized methodologies based on published literature.

Expression and Purification of Recombinant HSD17B13

This protocol describes the general steps for producing recombinant HSD17B13 in a bacterial expression system.

-

Construct Generation: The full-length human HSD17B13 cDNA is cloned into a bacterial expression vector (e.g., pET vectors) with an affinity tag (e.g., 6xHis-tag or FLAG-tag) for purification.[9]

-

Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).[9]

-

Expression: Bacterial cultures are grown to mid-log phase, and protein expression is induced (e.g., with IPTG at a low temperature like 13°C overnight to enhance protein solubility).[16]

-

Cell Lysis: Bacterial cells are harvested by centrifugation and lysed using sonication or high-pressure homogenization in a lysis buffer containing protease inhibitors.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).[9]

-

Elution: The bound protein is eluted from the column using a competitive agent (e.g., imidazole for His-tagged proteins).

-

Size-Exclusion Chromatography: For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove aggregates and other contaminants.[9]

-

Purity and Concentration Assessment: The purity of the recombinant protein is assessed by SDS-PAGE, and its concentration is determined using a protein assay (e.g., Bradford or BCA assay).

Retinol Dehydrogenase (RDH) Activity Assay (Cell-Based)

This assay measures the conversion of retinol to retinaldehyde in cells overexpressing HSD17B13.[5]

-

Cell Culture and Transfection: HEK293 cells are seeded in multi-well plates and transfected with an expression vector for HSD17B13 or a control vector.[5]

-

Substrate Addition: After a suitable incubation period for protein expression (e.g., 24-48 hours), the cell culture medium is replaced with fresh medium containing all-trans-retinol (e.g., 5 µM).[5]

-

Incubation: The cells are incubated with retinol for a defined period (e.g., 8 hours).[5]

-

Retinoid Extraction: The cells and culture medium are harvested, and retinoids are extracted using an organic solvent (e.g., hexane or a mixture of chloroform and methanol).

-

Quantification by HPLC: The extracted retinoids (retinol, retinaldehyde, and retinoic acid) are separated and quantified by high-performance liquid chromatography (HPLC) with UV detection.[5]

-

Normalization: The amount of retinaldehyde produced is normalized to the total protein concentration in the cell lysate.

Drug Development Implications

The strong genetic evidence linking loss-of-function HSD17B13 variants to protection from chronic liver disease makes it a compelling therapeutic target. Inhibition of HSD17B13 enzymatic activity is a promising strategy for the treatment of NAFLD and NASH. Several therapeutic modalities are being explored, including small molecule inhibitors and RNA interference (RNAi) technologies aimed at reducing HSD17B13 expression. The development of potent and selective inhibitors of HSD17B13 could offer a novel approach to mitigating liver damage in a broad population of patients with chronic liver diseases.

Conclusion

HSD17B13 is a key hepatic enzyme with a validated role in retinol metabolism and a genetically supported link to the pathogenesis of chronic liver disease. Its localization at the lipid droplet-cytosol interface places it in a strategic position to regulate lipid and retinoid signaling. While much has been learned about its function and regulation, further research is needed to fully elucidate its substrate specificity, enzymatic kinetics, and the precise molecular mechanisms by which its loss-of-function confers hepatoprotection. The development of therapies targeting HSD17B13 holds significant promise for the millions of individuals affected by NAFLD and other chronic liver conditions.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical and Molecular Hepatology [e-cmh.org]

- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 8. origene.com [origene.com]

- 9. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]

- 11. researchgate.net [researchgate.net]

- 12. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. mdpi.com [mdpi.com]

- 15. biorxiv.org [biorxiv.org]

- 16. Expression, purification, and characterization of a human recombinant 17beta-hydroxysteroid dehydrogenase type 1 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of HSD17B13 Inhibition on Lipid Droplet Formation: A Technical Guide

Disclaimer: Information regarding a specific inhibitor designated as "Hsd17B13-IN-76" is not publicly available. This guide provides a comprehensive overview of the effects of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibition on lipid droplet formation based on current scientific understanding derived from genetic studies and preclinical research with other HSD17B13 inhibitors.

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Its expression is elevated in patients with non-alcoholic fatty liver disease (NAFLD).[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NAFLD and non-alcoholic steatohepatitis (NASH).[3][4] This has positioned HSD17B13 as a promising therapeutic target for these conditions. This technical guide explores the role of HSD17B13 in lipid droplet dynamics and the consequences of its inhibition.

Core Concepts

HSD17B13 is localized to the surface of intracellular lipid droplets within hepatocytes.[2] While its precise enzymatic functions are still under investigation, it is known to be involved in the metabolism of various lipids, including steroids and retinoids.[3][5] Overexpression of HSD17B13 has been shown to promote the accumulation of lipid droplets in liver cells, suggesting a role in hepatic steatosis.[1][6][7] Conversely, inhibition or loss of HSD17B13 function is protective against liver fat accumulation.[4][8]

The proposed mechanism for HSD17B13's role in lipid droplet formation involves its influence on lipogenesis and lipid droplet dynamics.[2][7] It is suggested that HSD17B13 may regulate the expression of key transcription factors involved in lipid metabolism, such as SREBP1c.[5][7]

Quantitative Data on HSD17B13 Inhibition

While specific data for "this compound" is unavailable, data from other known inhibitors and genetic studies provide insights into the potential effects of its inhibition.

| Inhibitor/Variant | Assay Type | Cell/Model System | Key Findings | Reference |

| BI-3231 | Hepatocyte Proliferation & Lipid Homeostasis | Human cell lines, primary mouse hepatocytes | Mitigated lipotoxic effects of palmitic acid | [8] |

| HSD17B13 Antisense Oligonucleotide (ASO) | In vivo MASH model | Mice | No significant change in HSD17B13 gene expression but potential effects on fibrosis | [8] |

| HSD17B13-IN-23 | Enzymatic Assay | In vitro | IC50 < 0.1 µM (estradiol as substrate), < 1 µM (Leukotriene B3 as substrate) | [9] |

| HSD17B13 rs72613567:TA (Loss-of-function variant) | Human Liver Metabolomics | Human liver samples | Increased hepatic glycerolipids, pyrimidines, and sex steroids; reduced liver fibrosis | [10] |

Experimental Protocols

Cellular Lipid Droplet Staining and Quantification

This protocol describes the use of fluorescent dyes to visualize and quantify lipid droplets in cultured hepatocytes following treatment with an HSD17B13 inhibitor.

Materials:

-

Cultured hepatocytes (e.g., Huh7, HepG2)

-

HSD17B13 inhibitor (e.g., this compound)

-

Oleic acid (to induce lipid droplet formation)

-

Nile Red or BODIPY 493/503 staining solution

-

Formaldehyde (for fixing)

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding: Seed hepatocytes in a multi-well plate suitable for imaging.

-

Induction of Steatosis: Treat cells with oleic acid to induce lipid droplet formation.

-

Inhibitor Treatment: Treat cells with varying concentrations of the HSD17B13 inhibitor for a specified duration.

-

Cell Fixation: Fix the cells with formaldehyde.

-

Staining: Stain the cells with Nile Red or BODIPY 493/503 to visualize neutral lipids within lipid droplets. Counterstain with DAPI for nuclear visualization.

-

Imaging: Acquire images using a fluorescence microscope.

-

Quantification: Use image analysis software to quantify the number, size, and total area of lipid droplets per cell.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to assess the effect of HSD17B13 inhibition on the expression of genes involved in lipid metabolism.

Materials:

-

Hepatocytes treated with HSD17B13 inhibitor

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target genes (e.g., SREBP1c, FASN, ACACA) and a housekeeping gene (e.g., GAPDH)

-

qPCR master mix

-

Real-time PCR system

Procedure:

-

RNA Extraction: Extract total RNA from treated and control cells.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform qPCR using specific primers for the target genes and the housekeeping gene.

-

Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in gene expression.

Signaling Pathways and Workflows

Caption: Proposed signaling pathway of HSD17B13 inhibition in hepatocytes.

Caption: Experimental workflow for quantifying lipid droplet formation.

Conclusion

Inhibition of HSD17B13 represents a promising therapeutic strategy for chronic liver diseases characterized by hepatic steatosis. By interfering with the function of this lipid droplet-associated protein, inhibitors like the conceptual this compound are expected to reduce the accumulation of lipids in hepatocytes. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to investigate the efficacy and mechanism of action of novel HSD17B13 inhibitors. Further research is necessary to fully elucidate the specific molecular interactions and downstream effects of HSD17B13 inhibition on lipid droplet formation and overall liver pathophysiology.

References

- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. researchgate.net [researchgate.net]

- 6. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

Investigating HSD17B13 Function: A Technical Guide to Small Molecule Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: HSD17B13 as a Therapeutic Target for Liver Disease

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] A member of the 17β-hydroxysteroid dehydrogenase family, its enzymatic functions involve steroids, bioactive lipids, and retinol.[1][4][5] The scientific community's interest in HSD17B13 has surged following the discovery that loss-of-function genetic variants, particularly rs72613567, confer significant protection against the progression of chronic liver diseases.[6][7] Individuals carrying these variants show a reduced risk of developing non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma (HCC) from simple steatosis.[1][8][9]

This genetic validation has established HSD17B13 as a high-priority therapeutic target. The hypothesis is that pharmacologically inhibiting HSD17B13's enzymatic activity can mimic the protective effects of these naturally occurring genetic variants.[10][11] This guide provides an in-depth overview of the signaling pathways involving HSD17B13, the current landscape of small molecule inhibitors, and detailed experimental protocols to investigate its function.

HSD17B13 Signaling and Regulatory Pathways

HSD17B13 expression is closely linked to lipid metabolism regulation within hepatocytes. Its expression is induced by the liver X receptor-α (LXR-α), a key nuclear receptor, through the action of sterol regulatory binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[1][9] HSD17B13 may also participate in a positive feedback loop by promoting SREBP-1c maturation, potentially amplifying hepatic lipogenesis.[1][3] Functionally, HSD17B13 is localized to lipid droplets and has demonstrated retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[1][12] Overexpression of wild-type HSD17B13 in hepatocytes leads to an increase in the size and number of lipid droplets, linking its activity directly to the progression of steatosis.[1][2]

Small Molecule Inhibitors of HSD17B13

The development of small molecule inhibitors targeting HSD17B13 is an active area of research, aiming to provide an oral therapeutic option for chronic liver diseases.[13] Several potent and selective inhibitors have been identified, with some advancing to clinical trials.

| Inhibitor | Target Activity | Substrate(s) Used in Assay | Development Stage |

| BI-3231 | IC50: 1 nM; Ki: 0.7 nM[14] | Estradiol, Leukotriene B4 (LTB4)[15] | Preclinical[16] |

| INI-822 | Potent and selective inhibitor[13] | Not specified | Phase 1 Clinical Trial[13][16] |

| HSD17B13-IN-23 | IC50: < 0.1 µMIC50: < 1 µM[17] | EstradiolLeukotriene B3[17] | Research Compound |

Experimental Protocols for Functional Investigation

A variety of in vitro and cell-based assays are crucial for discovering and characterizing HSD17B13 inhibitors and elucidating the enzyme's function.

In Vitro Enzyme Activity Assays

These assays directly measure the catalytic activity of HSD17B13 and are the primary method for screening and quantifying the potency of small molecule inhibitors.

A. NADH-Glo™ Luminescence-Based Assay

This is a high-throughput method to measure dehydrogenase activity by detecting the production of NADH.

-

Principle: The assay uses a coupled-enzyme system where NADH is consumed by a reductase to generate luciferin, which is then used by a luciferase to produce light. The light signal is proportional to the amount of NADH produced by HSD17B13.

-

Protocol Outline:

-

Add recombinant human HSD17B13 protein, the substrate (e.g., 15 µM β-estradiol), and the cofactor (500 µM NAD+) to the wells of a 384-well plate.[18]

-

For inhibition studies, add varying concentrations of the small molecule inhibitor.

-

Incubate the reaction for a defined period (e.g., 1 hour).[18]

-

Add an equal volume of NADH-Glo™ Detection Reagent.

-

Incubate for 1 hour to allow the luminescent signal to develop.[18]

-

Measure luminescence using a multi-mode plate reader.

-

Calculate percent inhibition and determine IC50 values by plotting the results against inhibitor concentration.

-

B. Retinol Dehydrogenase (RDH) Activity Assay

This cell-based assay confirms HSD17B13's ability to process retinol, a physiologically relevant substrate.

-

Principle: Cells overexpressing HSD17B13 are incubated with retinol. The enzymatic activity is determined by measuring the amount of retinol consumed or retinaldehyde produced, typically via HPLC or LC-MS.

-

Protocol Outline:

-

Seed HEK293 cells in triplicate one day prior to transfection.[4]

-

Transiently transfect cells with plasmids encoding wild-type HSD17B13, a mutant version, or an empty vector as a control.

-

Following transfection, add all-trans-retinol (e.g., 2-5 µM) to the culture medium.[4]

-

For inhibition studies, co-incubate with the small molecule inhibitor.

-

Incubate for 6-8 hours.[4]

-

Harvest cells and/or media.

-

Extract retinoids and analyze the concentrations of retinol and retinaldehyde using a suitable analytical method like HPLC.

-

Cell-Based Lipid Droplet Accumulation Assay

This assay assesses the downstream cellular effect of HSD17B13 activity and its inhibition on hepatocyte lipid storage.

-

Principle: Hepatocytes are induced to accumulate lipids. The effect of HSD17B13 overexpression and/or inhibition on the quantity and size of lipid droplets is visualized and quantified using a lipophilic fluorescent dye.

-

Protocol Outline (Nile Red Staining):

-

Seed hepatocyte cell lines (e.g., L02 or HepG2) in multi-well plates, potentially on coverslips for high-resolution imaging.[2]

-

Transfect cells with HSD17B13-expressing plasmids if required.

-

Treat cells with the small molecule inhibitor at various concentrations.

-

Induce steatosis by adding oleic acid (e.g., 400 µM) to the culture media for 24 hours.[2]

-

Fix the cells with paraformaldehyde and permeabilize with Triton X-100.[2]

-

Stain with Nile Red solution (e.g., 10 µM) to visualize neutral lipids within lipid droplets.[2]

-

Acquire images using a fluorescence microscope.

-

Perform image analysis to quantify the number, size, and total area of lipid droplets per cell.

-

Protein Quantification

Measuring HSD17B13 protein levels in tissues and cells is essential for correlating expression with disease states and target engagement.

-

Principle (Competitive ELISA): An unknown amount of HSD17B13 in a sample competes with a fixed amount of HRP-conjugated HSD17B13 for binding sites on a pre-coated plate with an anti-HSD17B13 antibody. The resulting colorimetric signal is inversely proportional to the amount of HSD17B13 in the sample.[19]

-

Protocol Outline:

-

Prepare samples (e.g., serum, plasma, or tissue homogenates).[20]

-

Add samples and standards to the wells of the pre-coated microplate along with HSD17B13-HRP conjugate.[19]

-

Incubate for 1 hour. During this time, the HSD17B13 in the sample and the HSD17B13-HRP conjugate compete for binding to the immobilized antibody.

-

Wash the wells to remove unbound components.[19]

-

Add TMB substrate, which reacts with the bound HRP to produce a blue color.

-

Add a stop solution, which changes the color to yellow.

-

Measure the absorbance at 450 nm using a microplate reader.[19]

-

Calculate the HSD17B13 concentration in the samples by comparing their absorbance to the standard curve.

-

Conclusion

The strong genetic evidence supporting HSD17B13 as a key modulator of liver disease progression makes it a compelling target for therapeutic intervention. The development of potent and selective small molecule inhibitors, such as INI-822 and BI-3231, represents a promising strategy to recapitulate the protective phenotype observed in individuals with loss-of-function variants. The experimental protocols detailed in this guide provide a robust framework for researchers to discover novel inhibitors, investigate the enzyme's complex biology, and ultimately advance the development of new oral therapies for NASH and other chronic liver diseases. Continued research using these methods will be critical to fully understanding HSD17B13's role and translating this genetic discovery into a clinical reality.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]

- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 8. Genetic Variation in HSD17B13 Reduces the Risk of Developing Cirrhosis and Hepatocellular Carcinoma in Alcohol Misusers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. primarysourceai.substack.com [primarysourceai.substack.com]

- 12. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]

- 14. Drug targets regulate systemic metabolism and provide new horizons to treat nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. academic.oup.com [academic.oup.com]

- 19. mybiosource.com [mybiosource.com]

- 20. assaygenie.com [assaygenie.com]

Hsd17B13-IN-76: A Technical Guide for Investigating NAFLD Pathogenesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Hsd17B13-IN-76 as a tool for studying Nonalcoholic Fatty Liver Disease (NAFLD) pathogenesis. It consolidates key quantitative data, detailed experimental protocols, and visual representations of associated biological pathways to support researchers in utilizing this compound for their studies.

Introduction to HSD17B13 in NAFLD

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver. Emerging evidence has strongly implicated HSD17B13 in the pathogenesis of NAFLD. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma. Conversely, increased hepatic expression of HSD17B13 is observed in NAFLD patients and is associated with increased lipid accumulation.

The enzymatic function of HSD17B13 includes activity as a retinol dehydrogenase, converting retinol to retinaldehyde. This function is dependent on its localization to lipid droplets. The protective effects of HSD17B13 loss-of-function are thought to be related to alterations in hepatic lipid and retinoid metabolism. These findings have positioned HSD17B13 as a promising therapeutic target for NAFLD and NASH, spurring the development of specific inhibitors like this compound.

This compound and Other Investigational Inhibitors

This compound is a small molecule inhibitor of HSD17B13. Its development and the exploration of other inhibitors like BI-3231 and antisense oligonucleotides (ASOs) provide valuable pharmacological tools to probe the function of HSD17B13 in NAFLD.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and other relevant HSD17B13 inhibitors.

Table 1: In Vitro Potency of HSD17B13 Inhibitors

| Compound | Assay Type | Substrate | IC50 | Ki | Cell Line | Reference |

| This compound | Enzymatic | Estradiol | < 0.1 µM | N/A | N/A | |

| HSD17B13-IN-23 | Enzymatic | Estradiol | < 0.1 µM | N/A | N/A | |

| HSD17B13-IN-23 | Enzymatic | Leukotriene B3 | < 1 µM | N/A | N/A | |

| BI-3231 | Enzymatic (human) | Estradiol | 2.5 nM | N/A | N/A | |

| BI-3231 | Cellular (human) | N/A | 16 nM | N/A | N/A | |

| Compound 1 (BI-3231 precursor) | Enzymatic (human) | Estradiol | 1.4 ± 0.7 µM | N/A | N/A | |

| Compound 1 (BI-3231 precursor) | Enzymatic (human) | Retinol | 2.4 ± 0.1 µM | N/A | N/A |

Table 2: Preclinical In Vivo and In Vitro Effects of HSD17B13 Inhibition

| Inhibitor/Method | Model | Key Findings | Quantitative Results | Reference |

| HSD17B13 ASO | CDAHFD Mouse Model of NASH | Reduced hepatic steatosis | Significant and dose-dependent reduction of hepatic Hsd17b13 gene expression | |

| HSD17B13 ASO | CDAHFD Mouse Model of NASH | No effect on hepatic fibrosis | Not specified | |

| shRNA-mediated knockdown | High-Fat Diet (HFD)-obese mice | Markedly improved hepatic steatosis | Not specified | |

| shRNA-mediated knockdown | High-Fat Diet (HFD)-obese mice | Decreased serum ALT and FGF21 | Not specified | |

| BI-3231 | Palmitic acid-induced lipotoxicity in HepG2 and primary mouse hepatocytes | Significantly decreased triglyceride accumulation | Not specified | |

| BI-3231 | Palmitic acid-induced lipotoxicity in HepG2 and primary mouse hepatocytes | Increased mitochondrial respiratory function | Not specified |

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of this compound and NAFLD.

HSD17B13 Retinol Dehydrogenase (RDH) Activity Assay (Cell-Based)

This assay measures the enzymatic activity of HSD17B13 by quantifying its conversion of retinol to retinaldehyde and retinoic acid.

Materials:

-

HEK293 cells

-

Expression vectors for HSD17B13 and its variants

-

All-trans-retinol

-

Cell lysis buffer

-

HPLC system

-

Protein quantification assay (e.g., BCA)

Protocol:

-

Seed HEK293 cells in triplicate in appropriate culture plates one day prior to transfection.

-

Transfect cells with HSD17B13 expression vectors, mutant vectors, or an empty vector as a control.

-

After 24-48 hours, treat the transfected cells with all-trans-retinol (e.g., 5 µM) for 8 hours.

-

Harvest the cells and lyse them in a suitable buffer.

-

Quantify the protein concentration of the cell lysates.

-

Analyze the cell lysates for retinaldehyde and retinoic acid content using HPLC.

-

Normalize the production of retinaldehyde and retinoic acid to the total protein concentration to determine RDH activity.

In Vitro Lipotoxicity Assay

This assay assesses the protective effects of HSD17B13 inhibitors against fatty acid-induced cell stress.

Materials:

-

HepG2 cells or primary hepatocytes

-

Palmitic acid

-

This compound or other inhibitors

-

Triglyceride quantification kit

-

Cell viability assay (e.g., MTT)

-

Mitochondrial function analysis system (e.g., Seahorse XF Analyzer)

Protocol:

-

Plate HepG2 cells or primary hepatocytes in multi-well plates.

-

Induce lipotoxicity by treating the cells with palmitic acid.

-

Co-incubate the cells with various concentrations of this compound.

-

After the incubation period, assess cell viability using a standard assay.

-

Measure intracellular triglyceride accumulation using a commercial kit.

-

Evaluate mitochondrial respiratory function by measuring the oxygen consumption rate (OCR).

In Vivo NAFLD/NASH Animal Model Study

This protocol describes a general framework for evaluating the efficacy of this compound in a diet-induced mouse model of NAFLD/NASH.

Animal Model:

-

C57BL/6J mice are commonly used.

-

Induce NAFLD/NASH through a specialized diet, such as a high-fat diet (HFD), a Western diet, or a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD).

Experimental Design:

-

Acclimate mice to the facility and diet for a designated period.

-

Divide mice into treatment groups: vehicle control, this compound low dose, and this compound high dose.

-

Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage).

-

Monitor body weight, food intake, and other relevant clinical signs throughout the study.

-

At the end of the treatment period, collect blood samples for analysis of serum markers (ALT, AST, triglycerides, cholesterol).

-

Euthanize the animals and harvest the livers.

-

Analyze liver tissues for:

-

Weight and gross morphology.

-

Histological analysis (H&E staining for steatosis, inflammation, and ballooning; Sirius Red or Masson's trichrome staining for fibrosis).

-

Quantification of liver triglycerides and cholesterol.

-

Gene expression analysis of markers for inflammation, fibrosis, and lipid metabolism via qRT-PCR.

-

Protein expression analysis via Western blotting or ELISA.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key pathways and experimental processes.

Caption: HSD17B13 signaling pathway in NAFLD pathogenesis.

Caption: Experimental workflow for this compound evaluation.

Caption: Logical relationship of HSD17B13 inhibition in NAFLD.

Conclusion

This compound and other targeted inhibitors of HSD17B13 represent a significant advancement in the tools available for NAFLD research. The strong genetic validation of HSD17B13 as a key player in NAFLD progression underscores the potential of these pharmacological agents to both elucidate the underlying disease mechanisms and serve as leads for novel therapeutic strategies. This guide provides a foundational resource for researchers to design and execute robust preclinical studies aimed at further understanding and targeting HSD17B13 in the context of NAFLD.

Methodological & Application

Application Notes: In Vitro Assay Protocol for Hsd17B13-IN-76

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Genetic studies have linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This has positioned HSD17B13 as a promising therapeutic target for these conditions. Hsd17B13-IN-76 is an inhibitor of HSD17B13 with a reported IC50 value of less than 0.1 μM for estradiol, making it a valuable tool for studying the enzyme's function and for drug discovery efforts.[2] This document provides detailed protocols for the in vitro characterization of this compound.

Data Presentation

A summary of the reported in vitro activity of this compound is presented below.

| Compound | Target | Assay Substrate | IC50 (μM) |

| This compound | HSD17B13 | Estradiol | < 0.1 |

Experimental Protocols

Biochemical Assay for IC50 Determination of this compound

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human HSD17B13. The assay measures the production of NADH, a product of the enzymatic reaction, using a luminescence-based detection method.

Materials:

-

Recombinant human HSD17B13 protein

-

This compound

-

β-estradiol (substrate)

-

NAD+ (cofactor)

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20

-

DMSO

-

NAD-Glo™ Assay kit

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point dilution series).

-

Further dilute the DMSO serial dilutions into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

-

-

Enzyme and Substrate Preparation:

-

Dilute the recombinant human HSD17B13 protein in assay buffer to the desired working concentration (e.g., 50-100 nM).

-

Prepare a substrate/cofactor mix by diluting β-estradiol and NAD+ in the assay buffer to their final desired concentrations (e.g., 10-50 µM for β-estradiol).

-

-

Assay Protocol:

-

Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO control to the wells of a 384-well plate.

-

Add the diluted HSD17B13 enzyme solution (e.g., 5 µL) to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate/cofactor mix (e.g., 10 µL) to each well.

-

Incubate the reaction mixture at room temperature for a specified period (e.g., 60-120 minutes).

-

-

Detection:

-

Following the reaction incubation, add the NAD-Glo™ detection reagent according to the manufacturer's instructions.

-

Incubate the plate in the dark at room temperature for approximately 60 minutes to allow the luminescent signal to develop and stabilize.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding can stabilize the target protein, leading to a higher melting temperature.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

This compound

-

Cell culture medium

-

PBS (Phosphate-Buffered Saline)

-

Protease inhibitor cocktail

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

PCR thermocycler or heating blocks

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-HSD17B13 antibody

Procedure:

-

Cell Treatment:

-

Culture HepG2 cells to a suitable confluency.

-

Treat the cells with either this compound at the desired concentration or a vehicle control (DMSO) for a specified time.

-

-

Cell Lysis:

-

Harvest the cells and wash with PBS.

-

Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

-

Lyse the cells using an appropriate method (e.g., three freeze-thaw cycles).

-

Separate the soluble fraction (containing HSD17B13) from the cell debris by centrifugation.

-

-

Heat Treatment:

-

Aliquot the soluble lysate into separate PCR tubes.

-

Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler.

-

Cool the samples to room temperature.

-

-

Separation of Aggregated Protein:

-

Centrifuge the heated lysates at high speed to pellet the denatured and aggregated proteins.

-

Collect the supernatant containing the soluble, non-aggregated proteins.

-

-

Protein Analysis:

-

Analyze the amount of soluble HSD17B13 remaining in the supernatant at each temperature by Western blotting using an anti-HSD17B13 antibody.

-

Quantify the band intensities.

-

-

Data Analysis:

-

For each treatment condition (vehicle and this compound), plot the percentage of soluble HSD17B13 remaining as a function of temperature.

-

A shift in the melting curve to a higher temperature for the this compound-treated samples compared to the vehicle control indicates target engagement.

-

Visualizations

Signaling Pathway

Caption: HSD17B13 converts Retinol to Retinaldehyde.

Experimental Workflow

Caption: Workflow for biochemical IC50 determination.

References